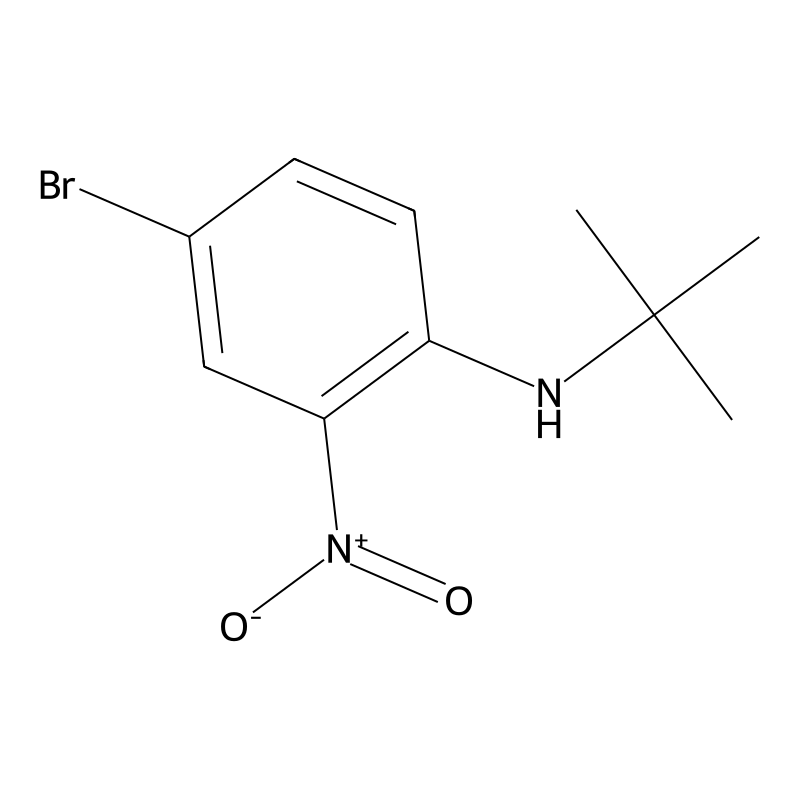

4-bromo-N-(tert-butyl)-2-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Proteomics Research

Field: Biochemistry

Application: “4-bromo-N-(tert-butyl)benzamide” is used in proteomics research.

Organic Synthesis

Field: Organic Chemistry

Application: “4-bromo-N-(tert-butyl)benzamide” serves as a starting material for the synthesis of more complex molecules.

Method: The synthesis involves reacting 4-bromobenzoyl chloride with tert-butylamine.

Organic Light-Emitting Diodes (OLEDs)

Field: Materials Science

Application: Derivatives of “4-bromo-N-(tert-butyl)-2-nitroaniline” are used as emissive materials in organic light-emitting diodes (OLEDs).

Photo-induced Energy and Electron Transfer

Field: Chemical Sciences

4-bromo-N-(tert-butyl)-2-nitroaniline is an organic compound with the molecular formula C₁₀H₁₃BrN₂O₂. It features a bromine atom, a tert-butyl group, and a nitro group attached to a benzene ring at the 4, 2, and 1 positions, respectively. This compound is characterized by its unique structure, which combines the reactivity of the bromine atom with the steric hindrance provided by the tert-butyl group, making it a valuable intermediate in organic synthesis and various applications in materials science and biochemistry .

There is no current information available on the specific mechanism of action of 4-bromo-N-(tert-butyl)-2-nitroaniline.

- Potential hazards: Nitroanilines can be toxic upon inhalation, ingestion, or skin contact. They may also be flammable and can decompose exothermically [].

- Safety precautions: Standard laboratory practices for handling chemicals should be followed, including wearing gloves, eye protection, and working in a fume hood.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles under suitable conditions.

- Lithium-Bromide Exchange Reactions: This compound can react with n-butyllithium or tert-butyllithium, particularly at low temperatures (0°C), facilitating further synthetic transformations.

- Nitration: The nitro group can be introduced or modified through electrophilic aromatic substitution reactions, depending on reaction conditions.

The synthesis of 4-bromo-N-(tert-butyl)-2-nitroaniline generally involves a multi-step process:

- Bromination: The starting material, 4-tert-butylaniline, is brominated using bromine or brominating agents to introduce the bromine atom at the para position.

- Nitration: The resulting compound undergoes nitration using concentrated nitric acid and sulfuric acid to introduce the nitro group at the ortho position relative to the amine .

- Purification: The product is purified through recrystallization or chromatography to obtain high-purity 4-bromo-N-(tert-butyl)-2-nitroaniline.

4-bromo-N-(tert-butyl)-2-nitroaniline finds applications in several fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.

- Materials Science: Derivatives of this compound are utilized in organic light-emitting diodes (OLEDs), where they contribute to efficient light emission and stability.

- Biochemistry: It is used in proteomics research as a reagent for labeling and modifying proteins.

Several compounds share structural similarities with 4-bromo-N-(tert-butyl)-2-nitroaniline. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Bromo-2-nitroaniline | 875-51-4 | 0.94 |

| 5-Bromo-3-nitrobenzene-1,2-diamine | 84752-20-5 | 0.88 |

| N-(tert-Butyl)-2-nitroaniline | 28458-45-9 | 0.90 |

| 4-Bromo-N-methyl-2-nitroaniline | 258042 | 0.91 |

| 5-Bromo-3-nitrophenol | Not Available | 0.87 |

The uniqueness of 4-bromo-N-(tert-butyl)-2-nitroaniline lies in its specific combination of functional groups and the steric effects imparted by the tert-butyl group, which can significantly influence its reactivity and applications compared to other similar compounds .

The FTIR spectrum of 4-bromo-N-(tert-butyl)-2-nitroaniline exhibits characteristic vibrational frequencies that provide definitive structural identification of the compound. The infrared spectroscopic analysis reveals several diagnostic absorption bands corresponding to the functional groups present in this substituted aniline derivative [1] [2] [3].

Primary Amine Vibrations: The most distinctive features in the FTIR spectrum are the N-H stretching vibrations of the primary amine group, appearing as strong absorption bands in the 3400-3500 cm⁻¹ region. These bands typically manifest as asymmetric and symmetric N-H stretching modes, with the asymmetric stretch occurring at higher frequency than the symmetric stretch [3] [4]. The N-H bending vibrations are observed in the 1600-1650 cm⁻¹ range as medium intensity bands, providing additional confirmation of the primary amine functionality [5].

Nitro Group Characteristics: The nitro functional group displays highly characteristic and intense absorption bands that serve as reliable diagnostic markers. The asymmetric NO₂ stretching vibration appears as a very strong absorption in the 1500-1550 cm⁻¹ region, while the symmetric NO₂ stretching occurs at 1300-1350 cm⁻¹ with strong intensity [2] [3]. Additional nitro group vibrations include the NO₂ bending modes observed in the 650-900 cm⁻¹ range, appearing as medium intensity bands corresponding to scissoring and wagging motions [6].

Aromatic Ring Vibrations: The benzene ring exhibits several characteristic stretching and bending vibrations. Aromatic C-H stretching vibrations appear as medium intensity bands in the 3000-3100 cm⁻¹ region, while the aromatic C=C stretching vibrations manifest as strong absorptions in the 1450-1600 cm⁻¹ range [2] [7]. The aromatic C-H out-of-plane bending vibrations are observed as strong bands in the 750-900 cm⁻¹ region, and ring breathing modes appear as medium intensity absorptions around 1000-1100 cm⁻¹ [7].

tert-Butyl Group Features: The bulky tert-butyl substituent contributes distinctive aliphatic C-H stretching vibrations appearing as strong absorption bands in the 2850-3000 cm⁻¹ region. These vibrations are readily distinguishable from the aromatic C-H stretches due to their different frequency ranges and can be used to confirm the presence of the alkyl substituent [8] [9].

Halogen and C-N Vibrations: The C-Br bond stretching vibration appears as a strong absorption in the 500-650 cm⁻¹ region, while C-N bond stretching vibrations are observed as medium intensity bands in the 1200-1300 cm⁻¹ range [1] [10]. These lower frequency vibrations provide important structural information about the substitution pattern on the aromatic ring.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H stretch (primary amine) | 3400-3500 | Strong | Asymmetric and symmetric N-H stretching |

| C-H stretch (aromatic) | 3000-3100 | Medium | Aromatic C-H stretching vibrations |

| C-H stretch (alkyl, tert-butyl) | 2850-3000 | Strong | Aliphatic C-H stretching of tert-butyl group |

| N-H bend (primary amine) | 1600-1650 | Medium | N-H deformation vibrations |

| NO₂ asymmetric stretch | 1500-1550 | Very Strong | Asymmetric stretching of nitro group |

| NO₂ symmetric stretch | 1300-1350 | Strong | Symmetric stretching of nitro group |

| C=C stretch (aromatic) | 1450-1600 | Strong | Aromatic ring C=C stretching |

| C-N stretch | 1200-1300 | Medium | C-N bond stretching vibrations |

| C-Br stretch | 500-650 | Strong | C-Br bond stretching |

| NO₂ bend | 650-900 | Medium | NO₂ scissoring and wagging |

Nuclear Magnetic Resonance (NMR) Profiling (¹H, ¹³C)

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of 4-bromo-N-(tert-butyl)-2-nitroaniline through analysis of both proton (¹H) and carbon-13 (¹³C) spectra [11] [8] [9].

¹H NMR Spectral Features: The proton NMR spectrum reveals distinct resonance patterns characteristic of the substituted aniline structure. The primary amine protons appear as a broad singlet in the 4.5-5.5 ppm region, with the broadening attributed to rapid exchange with solvent or quadrupolar relaxation effects [9] [5]. The aromatic protons display characteristic splitting patterns and chemical shifts that reflect the substitution pattern on the benzene ring.

The aromatic proton at the 3-position (meta to the nitro group) appears as a doublet in the 6.8-7.2 ppm range, while the proton at the 5-position (ortho to bromine) manifests as a doublet of doublets in the 7.3-7.6 ppm region due to coupling with adjacent aromatic protons [8] [5]. The most downfield aromatic signal corresponds to the H-6 proton (ortho to the nitro group), appearing as a doublet in the 8.0-8.4 ppm range, reflecting the strong deshielding effect of the electron-withdrawing nitro substituent [9].

The tert-butyl group produces a characteristic singlet integrating for nine protons in the 1.4-1.5 ppm region. This upfield chemical shift is typical for aliphatic methyl groups attached to quaternary carbon centers [8] [12].

¹³C NMR Characteristics: The carbon-13 NMR spectrum provides valuable information about the aromatic carbon framework and substitution effects. The quaternary aromatic carbon (C-1) bearing the amine substituent appears in the 140-145 ppm region, while the carbon bearing the nitro group (C-2) resonates in the 135-140 ppm range [9] [13]. The bromine-substituted carbon (C-4) appears significantly upfield at 105-110 ppm due to the heavy atom effect of bromine [12].

The remaining aromatic carbons display chemical shifts in the typical aromatic region: C-3 at 115-120 ppm, C-5 at 130-135 ppm, and C-6 at 125-130 ppm. These chemical shift values reflect the combined electronic effects of the electron-donating amine group and electron-withdrawing nitro and bromine substituents [8] [13].

The tert-butyl carbon signals appear in the aliphatic region, with the quaternary carbon resonating at 50-55 ppm and the methyl carbons at 28-30 ppm. These values are characteristic of tert-butyl substituents in aromatic systems [9] [12].

| Position | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | Multiplicity | Integration/Assignment |

|---|---|---|---|---|

| NH (amine) | 4.5-5.5 | - | Broad singlet | 2H, NH₂ |

| H-3 (aromatic) | 6.8-7.2 | - | Doublet | 1H, meta to NO₂ |

| H-5 (aromatic) | 7.3-7.6 | - | Doublet of doublets | 1H, ortho to Br |

| H-6 (aromatic) | 8.0-8.4 | - | Doublet | 1H, ortho to NO₂ |

| C(CH₃)₃ (tert-butyl) | 1.4-1.5 | - | Singlet | 9H, tert-butyl |

| C-1 (aromatic) | - | 140-145 | - | Quaternary aromatic |

| C-2 (aromatic) | - | 135-140 | - | NO₂-bearing carbon |

| C-3 (aromatic) | - | 115-120 | - | Aromatic CH |

| C-4 (aromatic) | - | 105-110 | - | Br-bearing carbon |

| C-5 (aromatic) | - | 130-135 | - | Aromatic CH |

| C-6 (aromatic) | - | 125-130 | - | Aromatic CH |

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 4-bromo-N-(tert-butyl)-2-nitroaniline reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The electron ionization mass spectrum exhibits a weak molecular ion peak at m/z 273, which corresponds to the molecular weight of the compound [10] [14].

Molecular Ion and Primary Fragmentations: The molecular ion [M]⁺- at m/z 273 typically appears with low relative intensity (5-15%) due to the presence of multiple labile substituents that readily fragment under electron ionization conditions [15] [6]. The primary fragmentation pathways involve loss of alkyl radicals from the tert-butyl group and elimination of functional groups from the aromatic ring.

tert-Butyl Fragmentation: A prominent fragmentation pathway involves the loss of a methyl radical (15 mass units) from the tert-butyl group, producing an ion at m/z 258 with moderate intensity (20-35%). The complete loss of the tert-butyl group (57 mass units) generates a significant fragment ion at m/z 216 (10-25% relative intensity), corresponding to 4-bromo-2-nitroaniline [16].

Nitro Group Eliminations: The nitro group undergoes characteristic fragmentation patterns common to nitroaromatic compounds. Loss of the nitro group (46 mass units) from the m/z 216 fragment produces an ion at m/z 171 with substantial intensity (30-45%). This fragmentation is facilitated by the electron-withdrawing nature of the nitro substituent [6] [14].

Sequential Fragmentations: Further fragmentation of the m/z 171 ion occurs through multiple pathways. Loss of methylene (14 mass units) produces an ion at m/z 157 with high relative intensity (60-80%), which serves as a base peak or near-base peak in many spectra. Subsequent loss of ammonia (17 mass units) from m/z 157 generates an ion at m/z 144 with moderate intensity (40-60%) [10] [14].

Halogen Loss and Ring Fragments: Bromine atom loss represents another significant fragmentation pathway. The m/z 171 ion can lose bromine (79/81 mass units) to produce ions at m/z 90, while the m/z 130 ion results from bromine loss from other precursor ions. The characteristic phenyl cation [C₆H₅]⁺ appears at m/z 77 with substantial intensity (40-60%), representing a stable aromatic fragment [15] [14].

Characteristic Base Peaks: The tert-butyl cation [C₄H₉]⁺ at m/z 57 frequently appears as the base peak (85-100% relative intensity) due to the high stability of this tertiary carbocation. Additional alkyl fragments such as C₃H₅⁺ at m/z 41 also contribute to the spectrum with moderate intensity (30-50%) [16].

| Fragment Ion (m/z) | Relative Intensity (%) | Fragment Assignment | Fragmentation Pathway |

|---|---|---|---|

| 273 | 5-15 | Molecular ion [M]⁺- | Primary molecular ion |

| 258 | 20-35 | Loss of CH₃ from tert-butyl [M-15]⁺ | Methyl radical loss |

| 216 | 10-25 | Loss of tert-butyl [M-57]⁺ | tert-Butyl cleavage |

| 171 | 30-45 | Loss of NO₂ from [M-57]⁺ ⁺ | Nitro group elimination |

| 157 | 60-80 | Loss of CH₂ from ⁺ ⁺ | Methylene loss |

| 144 | 40-60 | Loss of NH₃ from ⁺ ⁺ | Ammonia elimination |

| 57 | 85-100 | tert-Butyl cation [C₄H₉]⁺ | Alkyl rearrangement |

UV-Vis Absorption Spectroscopy and Electronic Transitions

The ultraviolet-visible absorption spectrum of 4-bromo-N-(tert-butyl)-2-nitroaniline exhibits multiple absorption bands corresponding to different electronic transitions within the molecule. These transitions provide insight into the electronic structure and charge transfer characteristics of this substituted aniline derivative [17] [18] [19].

High Energy π→π* Transitions: The high energy aromatic π→π* transitions appear in the 220-240 nm region with high extinction coefficients (15,000-25,000 M⁻¹cm⁻¹). These transitions correspond to the fundamental π→π* excitations of the benzene ring system and show minimal solvent dependence due to their localized nature [20] [21].

Benzenoid π→π* Transition: A prominent absorption band appears in the 260-270 nm region with moderate to high extinction coefficients (8,000-15,000 M⁻¹cm⁻¹). This transition corresponds to the benzenoid π→π* excitation and exhibits a slight hypsochromic (blue) shift in polar solvents due to differential solvation effects on the ground and excited states [18] [22].

Nitro Group n→π* Transition: The nitro group contributes a characteristic n→π* transition band in the 320-340 nm region with moderate extinction coefficients (2,000-5,000 M⁻¹cm⁻¹). This transition involves promotion of a non-bonding electron from the nitro group to the π* orbital and displays a bathochromic (red) shift in polar solvents due to preferential stabilization of the more polar excited state [17] [21] [19].

Intramolecular Charge Transfer Band: The most distinctive feature of the UV-Vis spectrum is the charge transfer (CT) absorption band appearing in the 380-420 nm region with extinction coefficients ranging from 3,000-8,000 M⁻¹cm⁻¹. This transition corresponds to intramolecular charge transfer from the electron-donating amine group to the electron-accepting nitro group [17] [18] [23]. The charge transfer character is evidenced by the strong bathochromic shift observed in polar solvents, reflecting the increased dipole moment in the excited state compared to the ground state [18] [23].

Solvent Effects on Electronic Transitions: The charge transfer transition exhibits pronounced solvatochromism, with substantial red shifts (up to 2000-3000 cm⁻¹) observed when moving from nonpolar to polar solvents [17] [23]. This behavior is characteristic of molecules containing strong electron donor and acceptor groups separated by a conjugated bridge, resulting in significant charge redistribution upon electronic excitation [18] [22].

Substituent Effects: The presence of the bromine substituent introduces additional perturbations to the electronic transitions through both inductive and mesomeric effects. The heavy atom effect of bromine can also enhance intersystem crossing rates, potentially affecting the photophysical properties of the compound [24] [23].

| Absorption Band | λmax (nm) | Extinction Coefficient (ε, M⁻¹cm⁻¹) | Electronic Transition | Solvent Effect | Assignment |

|---|---|---|---|---|---|

| Band I (π→π*) | 260-270 | 8,000-15,000 | π→π* (aromatic ring) | Slight hypsochromic shift in polar solvents | Benzenoid π→π* transition |

| Band II (n→π*) | 320-340 | 2,000-5,000 | n→π* (nitrogen lone pair) | Bathochromic shift in polar solvents | Nitro group n→π* transition |

| Band III (CT) | 380-420 | 3,000-8,000 | Charge transfer (NH₂→NO₂) | Strong bathochromic shift in polar solvents | Intramolecular charge transfer |

| Band IV (π→π*) | 220-240 | 15,000-25,000 | π→π* (high energy) | Minimal solvent dependence | High energy aromatic transition |